Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]-
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Overview
Description
Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]- is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]- typically involves the reaction of dithiolylidene derivatives with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize by-products. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dithiolylidene derivatives with different oxidation states.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dithiolylidene groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various dithiolylidene derivatives .
Scientific Research Applications
Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form stable complexes with metal ions.
Mechanism of Action
The mechanism by which Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]- exerts its effects involves its interaction with molecular targets through its dithiolylidene groups. These interactions can lead to the formation of stable complexes with metal ions, which can then participate in various biochemical and chemical processes. The pathways involved depend on the specific application and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Malononitrile: A simpler nitrile compound with similar reactivity but lacking the dithiolylidene groups.
Dicyanomethane: Another nitrile compound with different structural features and reactivity.
Uniqueness
Propanedinitrile, [[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylene]- is unique due to the presence of dithiolylidene groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with metal ions and other molecular targets .
Properties
CAS No. |
191611-64-0 |
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Molecular Formula |
C10H4N2S4 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
2-[[2-(1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C10H4N2S4/c11-4-7(5-12)3-8-6-15-10(16-8)9-13-1-2-14-9/h1-3,6H |
InChI Key |
KSSMATJIAXVYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C2SC=C(S2)C=C(C#N)C#N)S1 |
Origin of Product |
United States |
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